molecular formula C15H12BrCl2NO2 B3676348 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide

Cat. No. B3676348
M. Wt: 389.1 g/mol
InChI Key: PURRGODYMHLQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide, also known as BCAA, is a synthetic compound used in scientific research. The compound has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has also been found to modulate the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This allows researchers to study the specific effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide on these pathways without affecting other cellular processes. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide in lab experiments is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of the researchers and the subjects.

Future Directions

There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide. One area of research is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide-based drugs for the treatment of cancer and neurological disorders. Another area of research is the study of the underlying mechanisms of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide's effects on cellular processes. Additionally, the development of new synthesis methods for 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide could lead to more efficient and cost-effective production of the compound for research purposes.
In conclusion, 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide is a synthetic compound with potential applications in the fields of medicine, biochemistry, and pharmacology. Its ability to selectively target certain enzymes and signaling pathways makes it a valuable tool for scientific research. Further research is needed to fully understand the mechanisms of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide and its potential applications in the treatment of various diseases.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology. It has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2/c16-11-5-6-14(13(18)7-11)21-9-15(20)19-8-10-3-1-2-4-12(10)17/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURRGODYMHLQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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